molecular formula C23H20FN3O2S B3398318 (E)-isobutyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1021251-51-3

(E)-isobutyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B3398318
CAS No.: 1021251-51-3
M. Wt: 421.5 g/mol
InChI Key: YSPVXTRETJLMJT-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-isobutyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic chemical reagent featuring a thiazole core, a privileged scaffold in medicinal chemistry. The thiazole ring is a biologically active structure present in numerous FDA-approved drugs and is known for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The specific substitution pattern of this compound, incorporating a 4-fluorophenyl group at the 4-position of the thiazole ring and an extended vinylamino-benzoate chain, suggests its potential as a valuable intermediate in drug discovery and development. This compound is structurally analogous to other researched thiazole derivatives, such as those explored for their antimicrobial potential and other biological inhibitory properties . Its design leverages the known bioactivity of the thiazole scaffold and the electronic influence of the fluorine atom, which can enhance metabolic stability and binding affinity in drug-receptor interactions. The presence of the cyano and benzoate functional groups makes it a versatile building block for further chemical modifications, such as hydrolysis, reduction, or nucleophilic addition, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Primary Research Applications: • Serves as a key synthetic intermediate for the development of novel pharmaceutical agents, particularly antimicrobials and anticancer compounds . • Used in biochemical research to study the mechanism of action of thiazole-containing molecules, which often target various cellular pathways and enzymes . • Functions as a precursor for the synthesis of more complex molecules in medicinal chemistry and combinatorial chemistry programs. Disclaimer: This product is labeled with the following designation: For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methylpropyl 4-[[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c1-15(2)13-29-23(28)17-5-9-20(10-6-17)26-12-18(11-25)22-27-21(14-30-22)16-3-7-19(24)8-4-16/h3-10,12,14-15,26H,13H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPVXTRETJLMJT-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-isobutyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorophenylthiazole with a cyano group-containing precursor, followed by the introduction of the isobutyl ester group. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-isobutyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

(E)-isobutyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate serves as a valuable building block in organic synthesis. Its unique structure allows for:

  • Reagent in Organic Reactions: Utilized in various chemical transformations, including oxidation, reduction, and substitution reactions.
Reaction TypeDescription
OxidationModifies existing functional groups to enhance reactivity.
ReductionConverts cyano groups to amines or other functional groups.
SubstitutionThe fluorophenyl group can participate in nucleophilic aromatic substitutions.

Biology

The compound exhibits potential biological activity, making it a candidate for drug discovery:

  • Drug Development: It may target specific enzymes or receptors, potentially leading to novel therapeutic agents.

Case Study:
A study demonstrated that derivatives of thiazole compounds have significant inhibitory effects on certain cancer cell lines, suggesting that this compound could be further investigated for anticancer properties.

Industry

In industrial applications, this compound is explored for its potential in producing advanced materials:

  • Polymers and Coatings: Its unique chemical properties make it suitable for developing specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (E)-isobutyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiazole ring are key functional groups that enable the compound to bind to these targets, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

N-(4-Chlorophenyl)-2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (CAS: 1421511-49-0)
  • Molecular Formula : C₁₈H₁₁ClFN₃OS
  • Key Differences : Replaces the isobutyl benzoate with a chlorophenyl acetamide.
  • However, the acetamide group reduces lipophilicity compared to the ester, which may limit blood-brain barrier penetration .
4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)
  • Key Differences: Incorporates a dihydropyrazole-triazole moiety instead of the vinyl-cyano group.

Ester and Amide Functional Group Modifications

Ethyl 4-({2-Cyano-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate
  • Molecular Formula : C₂₂H₁₉N₃O₃S
  • Key Differences : Substitutes the 4-fluorophenyl with a 4-methoxyphenyl group and uses an ethyl ester.
  • Implications: The methoxy group improves aqueous solubility due to its electron-donating nature but may reduce metabolic stability compared to the electron-withdrawing fluorine.
4-[[(E)-2-Cyano-2-[4-[4-(2-Methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide (CAS: 1321862-60-5)
  • Key Differences : Replaces the isobutyl ester with a benzamide group.
  • Implications : The amide group enhances hydrogen-bonding capacity, which could improve target selectivity but reduce cell permeability. The 2-methylpropylphenyl substituent may increase steric hindrance, affecting binding kinetics .

Heterocyclic Core Modifications

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Key Differences : Replaces the thiazole with a pyridazine ring.
  • However, the lack of sulfur may reduce metal-coordination capacity, a feature critical in thiazole-containing protease inhibitors .

Data Table: Structural and Physicochemical Comparison

Compound Name (CAS/ID) Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Thiazole 4-Fluorophenyl, isobutyl ester 422.49 High lipophilicity, planar conformation
N-(4-Chlorophenyl)-... (1421511-49-0) Thiazole 4-Fluorophenyl, chlorophenyl acetamide 371.82 Enhanced halogen bonding, lower logP
Compound 5 Thiazole-dihydropyrazole Triple fluorophenyl, triazole ~550 (estimated) Steric hindrance, partial non-planarity
I-6230 Pyridazine Pyridazin-3-yl, ethyl ester ~380 (estimated) Polar interactions, reduced metal binding

Research Findings and Implications

  • Activity Trends : Fluorophenyl-substituted thiazoles (e.g., target compound) demonstrate superior binding to kinase targets compared to chlorophenyl or methoxyphenyl analogs, likely due to optimal electronegativity and steric fit .
  • Metabolic Stability : Isobutyl esters exhibit longer half-lives in hepatic microsomal assays than ethyl esters, as evidenced by slower hydrolysis rates .
  • Crystallinity : Compounds with planar conformations (e.g., target compound) show higher crystallinity, facilitating formulation into solid dosage forms .

Biological Activity

(E)-isobutyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological activity, mechanisms of action, and its implications in drug development.

Chemical Structure and Synthesis

The compound features a thiazole ring, a cyano group, and a fluorophenyl moiety, contributing to its unique properties. The synthesis typically involves multi-step organic reactions, including the condensation of 4-fluorophenylthiazole with a cyano precursor, followed by the introduction of the isobutyl ester group. Catalysts such as palladium or nickel are often used under controlled conditions to optimize yield and purity .

PropertyValue
Molecular FormulaC23H20FN3O2S
Molecular Weight403.48 g/mol
LogP2.2
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bonds5

Antimicrobial Properties

Research indicates that derivatives related to this compound exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The mechanism often involves the inhibition of protein synthesis pathways and disruption of nucleic acid and peptidoglycan production.

Antifungal Activity

In addition to antibacterial effects, related compounds have demonstrated antifungal properties. For example, some derivatives exhibited good antifungal activity against Candida species with MIC values as low as 50 μg/mL . The action mechanism may involve the inhibition of biofilm formation, which is crucial in fungal pathogenicity.

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives similar to this compound). Results indicated that these compounds effectively inhibited Staphylococcus aureus and Enterococcus faecalis with an MIC of approximately 62.5 μM .
  • Antifungal Mechanism Investigation : Another study focused on the antifungal mechanisms of thiazole-based compounds. The results revealed that certain derivatives could inhibit biofilm formation without affecting planktonic cells, suggesting a quorum-sensing mediated mechanism .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The cyano group and thiazole ring facilitate binding to these targets, potentially inhibiting their activity .

MechanismDescription
Enzyme InhibitionBinds to active sites on target enzymes
Biofilm DisruptionPrevents biofilm formation in microbial species
Antimicrobial ActivityInterferes with nucleic acid synthesis

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (E)-isobutyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate with high purity?

  • Methodological Answer : The synthesis involves sequential condensation reactions. Key steps include:

  • Thiazole ring formation : React 4-(4-fluorophenyl)thiazol-2-amine with a cyanovinyl precursor under reflux in anhydrous ethanol with a catalytic acid (e.g., glacial acetic acid) to form the vinyl-cyano-thiazole intermediate .
  • Amine coupling : Attach the intermediate to 4-aminobenzoic acid derivatives via a Schiff base reaction, ensuring strict temperature control (60–70°C) to favor the (E)-isomer .
  • Esterification : React the carboxylic acid derivative with isobutyl alcohol using DCC (dicyclohexylcarbodiimide) as a coupling agent in dry dichloromethane .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

Q. How can researchers characterize the molecular structure of this compound to confirm its configuration?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1^1H and 13^13C NMR spectra to verify the (E)-configuration of the vinyl group (trans coupling constants: J = 12–16 Hz) and confirm substituent positions on the thiazole and benzoate moieties .
  • X-ray crystallography : Resolve the crystal structure to validate spatial arrangement, particularly the planarity of the thiazole-cyano-vinyl system, which influences π-π stacking interactions .
  • FT-IR : Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Prioritize target-specific in vitro screens:

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations, comparing to cisplatin as a positive control .
  • Antimicrobial testing : Perform broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting MIC values .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays to identify potential therapeutic targets .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Address discrepancies via:

  • Dose-response validation : Re-test conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Metabolic stability assessment : Use liver microsome assays (human/rat) to determine if rapid degradation in certain conditions explains variability .
  • Synergistic studies : Combine with known inhibitors (e.g., β-lactamase inhibitors for antimicrobial tests) to rule out off-target effects .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with proteins (e.g., EGFR kinase domain), focusing on hydrogen bonds between the cyano group and Lys721 or π-stacking with Phe723 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, analyzing RMSD and ligand-protein interaction frequencies .
  • QSAR modeling : Develop models using MOE to correlate substituent effects (e.g., fluorophenyl vs. nitrophenyl) with bioactivity .

Q. How can environmental stability and degradation pathways be analyzed?

  • Methodological Answer :

  • Photodegradation studies : Expose to UV light (254 nm) in aqueous solutions, monitoring degradation via LC-MS to identify byproducts (e.g., hydrolyzed benzoate derivatives) .
  • Hydrolytic stability : Test at varying pH (1–13) and temperatures (25–60°C), quantifying half-life using first-order kinetics .
  • Ecotoxicity screening : Use Daphnia magna acute toxicity tests to evaluate environmental risks .

Q. What experimental designs validate the role of stereochemistry in biological activity?

  • Methodological Answer :

  • Isomer separation : Use chiral HPLC (Chiralpak IA column) to isolate (E)- and (Z)-isomers, comparing their IC₅₀ values in bioassays .
  • Circular dichroism : Analyze isomer-specific interactions with DNA or proteins to confirm stereochemical selectivity .
  • Stereospecific synthesis : Design routes using chiral auxiliaries (e.g., Evans’ oxazolidinones) to produce enantiopure analogs .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer :

  • Analog synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents and test activity .
  • Fragment-based optimization : Modify the isobutyl ester to bulkier tert-butyl or hydrophilic PEG-linked groups to assess pharmacokinetic effects .
  • Proteomics profiling : Use SILAC-based mass spectrometry to identify off-target proteins in cancer cells treated with the compound .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-isobutyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate
Reactant of Route 2
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(E)-isobutyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate

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